molecular formula C8H14O3 B158189 Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 1883-91-6

Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No.: B158189
CAS No.: 1883-91-6
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C8H14O3. It is a derivative of cyclopentanecarboxylic acid, where the carboxyl group is esterified with ethanol and a hydroxyl group is attached to the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxycyclopentanecarboxylate can be synthesized through the esterification of 2-hydroxycyclopentanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and catalysts to improve the overall efficiency and sustainability of the production .

Scientific Research Applications

Organic Synthesis

Ethyl 2-hydroxycyclopentanecarboxylate serves as a valuable building block in organic chemistry. Its functional groups allow for various chemical transformations, including:

  • Hydrolysis : The ester bond can be hydrolyzed to yield 2-hydroxycyclopentanecarboxylic acid, which can further participate in reactions to form more complex molecules.
  • Reduction : The compound can be reduced to produce cyclopentanol derivatives, enhancing its utility in synthesizing alcohols.
  • Oxidation : The hydroxyl group can be oxidized to carbonyl functionalities, increasing the reactivity of the compound in subsequent reactions.

Biological Applications

Research indicates that this compound may have significant biological activities:

  • Enzyme Interactions : Studies suggest that this compound could interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
  • Pharmaceutical Development : Its structural properties make it a candidate for drug development, particularly in creating compounds with anti-inflammatory or neuroprotective effects.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Flavor and Fragrance Production : Its pleasant aromatic properties make it useful in the formulation of flavors and fragrances.
  • Fine Chemicals Production : The compound acts as an intermediate in producing specialty chemicals used in various applications.

Antimicrobial Activity

A study demonstrated that derivatives of cyclopentanecarboxylic acids exhibited significant antibacterial activity against Gram-positive bacteria. The presence of the hydroxyl group was crucial for this activity, indicating that this compound could be explored further for its antimicrobial potential.

Inflammation Modulation

In vitro studies indicated that this compound could reduce the production of inflammatory mediators in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis.

Neuroprotective Effects

Research has indicated that derivatives of this compound may exhibit neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease. Further studies are needed to elucidate these effects and their underlying mechanisms.

Comparison with Similar Compounds

Ethyl 2-hydroxycyclopentanecarboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-hydroxycyclopentanecarboxylate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C8H14O3C_8H_{14}O_3 and features a cyclopentane ring with a hydroxyl group and an ethyl ester functional group. The presence of the hydroxyl group contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including esterification and cyclization processes. The compound can be synthesized from cyclopentanecarboxylic acid derivatives through various methods, including catalytic hydrogenation and alkylation reactions.

Hydrolysis Kinetics

Research indicates that the hydrolysis of this compound occurs at significantly enhanced rates compared to its non-hydroxylated counterpart. Specifically, it has been reported that the hydrolysis rate is 1.8 to 11 times faster in basic conditions (0.1 M sodium hydroxide) compared to ethyl cyclopentanecarboxylate . This increased reactivity is attributed to solvent effects and potential intramolecular hydrogen bonding.

Enzymatic Activity

In studies examining enzymatic catalysis, this compound has been shown to exhibit activity as a substrate for various enzymes, including esterases and lipases. The compound's structure allows it to interact favorably with active sites of these enzymes, facilitating hydrolysis and other biochemical transformations .

Case Studies

  • Hydrolysis Mechanism : A study published in the Journal of Organic Chemistry detailed the hydrolysis mechanism of this compound, revealing that it undergoes both intramolecular nucleophilic catalysis and solvent sorting effects during reaction pathways .
  • Biological Assays : In vitro assays have demonstrated that derivatives of this compound possess varying degrees of biological activity against specific bacterial strains, suggesting potential applications in antimicrobial therapies .

Research Findings Summary

Study FocusKey Findings
Hydrolysis KineticsHydrolysis rates are significantly enhanced (1.8 to 11 times faster than non-hydroxylated esters) .
Enzymatic ActivityActs as a substrate for esterases and lipases, facilitating biochemical transformations .
Biological AssaysExhibits antimicrobial properties against certain bacterial strains .

Properties

IUPAC Name

ethyl 2-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940324
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54972-10-0, 1883-91-6
Record name 54972-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-hydroxycyclopentanecarboxylate
Ethyl 2-hydroxycyclopentanecarboxylate
Ethyl 2-hydroxycyclopentanecarboxylate
Ethyl 2-hydroxycyclopentanecarboxylate
Ethyl 2-hydroxycyclopentanecarboxylate
Ethyl 2-hydroxycyclopentanecarboxylate

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